Chloroselanylsulfanyl thiohypochlorite

Description

Chlorosulfanyl thiohypochlorite (ClSSCl), systematically named disulfur dichloride (S₂Cl₂), is an inorganic compound composed of sulfur and chlorine. It exists as a yellowish, fuming liquid with a pungent odor and is highly reactive due to its polar S–Cl bonds. This compound is primarily utilized in industrial synthesis, particularly for introducing sulfur into organic molecules (e.g., vulcanization of rubber) and as a precursor to organosulfur compounds like sulfenyl chlorides . Its structure consists of a disulfur chain with terminal chlorine atoms, enabling diverse reactivity in electrophilic substitutions and redox reactions.

Properties

CAS No. |

136849-34-8 |

|---|---|

Molecular Formula |

Cl2S2Se |

Molecular Weight |

214.0 g/mol |

IUPAC Name |

chloroselanylsulfanyl thiohypochlorite |

InChI |

InChI=1S/Cl2S2Se/c1-3-4-5-2 |

InChI Key |

SPRIXLNRDZXAMC-UHFFFAOYSA-N |

Canonical SMILES |

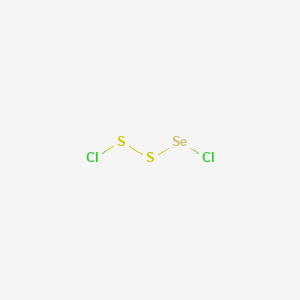

S(S[Se]Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chloroselanylsulfanyl thiohypochlorite typically involves the reaction of selenium-containing compounds with sulfur and chlorine sources. One common method is the reaction of diselenide compounds with sulfur monochloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process requires precise control of reaction conditions, including temperature, pressure, and the stoichiometry of reactants, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Chloroselanylsulfanyl thiohypochlorite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of selenoxides and sulfoxides.

Reduction: Formation of selenides and sulfides.

Substitution: Formation of substituted selenosulfanyl compounds.

Scientific Research Applications

Chloroselanylsulfanyl thiohypochlorite has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for introducing selenium and sulfur into organic molecules.

Biology: Studied for its potential antioxidant properties and its role in redox biology.

Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of chloroselanylsulfanyl thiohypochlorite involves its ability to undergo redox reactions. The compound can interact with biological molecules, leading to the modulation of redox-sensitive pathways. The selenium and sulfur atoms in the compound can form reactive intermediates that target specific molecular pathways, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Trichloromethanesulfenyl Chloride (Cl₃CSCl)

- Synonyms: Trichloromethyl thiohypochlorite, Thiocarbonyl tetrachloride .

- Molecular Formula : CCl₃SCl.

- Molecular Weight : 151.44 g/mol.

- Physical Properties : Yellow oily liquid with an offensive odor.

- Applications : Intermediate in synthesizing fungicides (e.g., captan) and dyes. Unlike S₂Cl₂, its trichloromethyl group enhances stability, making it suitable for controlled organic syntheses .

- Reactivity : Less volatile than S₂Cl₂ but retains electrophilic sulfur character.

Chloromethyl Chlorosulfate (ClCH₂OSO₂Cl)

- CAS No.: 49715-04-0 .

- Molecular Formula : CClH₃O₃SCl.

- Applications : Specialized intermediate in controlled industrial processes. Unlike S₂Cl₂, it contains both sulfonate and chloromethyl groups, enabling dual reactivity in esterification and sulfonation reactions .

- Safety : Requires strict handling due to high toxicity and corrosivity.

Poly-tert-butylphenoldisulfide

- Formula : C₁₀H₁₄Cl₂OS₂ .

- Molecular Weight : 285.25 g/mol.

- Structure: Polymerized sulfur chloride with tert-butylphenol groups.

- Applications : Used in materials science for modifying polymer properties. Its bulky tert-butyl groups reduce reactivity compared to S₂Cl₂, favoring controlled polymerization .

p-Toluenesulfonyl Chloride (CH₃C₆H₄SO₂Cl)

- Relevance : A sulfonating agent with a sulfonyl chloride group. Unlike S₂Cl₂, it is aromatic and less reactive, making it ideal for introducing sulfonate groups in pharmaceuticals and detergents .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Applications | Reactivity Profile |

|---|---|---|---|---|---|

| Disulfur dichloride | S₂Cl₂ | 135.04 | Yellowish liquid | Rubber vulcanization, organosulfur synthesis | High (electrophilic sulfur) |

| Trichloromethanesulfenyl chloride | CCl₃SCl | 151.44 | Yellow oily liquid | Fungicide/dye intermediates | Moderate (stable electrophile) |

| Chloromethyl chlorosulfate | CClH₃O₃SCl | 195.46 | Liquid | Controlled industrial synthesis | High (dual reactivity) |

| Poly-tert-butylphenoldisulfide | C₁₀H₁₄Cl₂OS₂ | 285.25 | Solid polymer | Polymer modification | Low (steric hindrance) |

Key Research Findings

- S₂Cl₂ Reactivity : Demonstrates rapid electrophilic substitution with alkenes and aromatics, forming sulfenyl chlorides .

- Thermal Stability : Trichloromethanesulfenyl chloride decomposes at lower temperatures (∼110°C) compared to S₂Cl₂ (∼130°C), limiting high-temperature applications .

- Toxicity : S₂Cl₂ and its analogs require stringent safety protocols due to corrosive and toxic byproducts (e.g., HCl, SO₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.